2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate
Description
Chemical Structure: The compound consists of a glycerol backbone (2,3-dihydroxypropyl) esterified to a phosphorylated myo-inositol group and a choline moiety. Its systematic name is 2-hydroxy-N,N,N-trimethylethanaminium (2R)-2,3-dihydroxypropyl (1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate .
Molecular Formula: C₁₄H₃₂NO₁₂P Molecular Weight: 437.377 g/mol . Key Features:
Properties
IUPAC Name |
2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)/t3?,4?,5-,6+,7-,8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVUIWJCUQSHLZ-JYDYYDLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate is a complex phospholipid-like compound that plays a significant role in various biological processes. Its structural features suggest potential bioactivity in cellular signaling and metabolic pathways. This article reviews the biological activity of this compound based on existing research and data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 365.33 g/mol. The compound contains multiple hydroxyl groups which contribute to its solubility and reactivity in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The presence of multiple hydroxyl groups allows the compound to scavenge free radicals effectively, contributing to its antioxidant properties. This is crucial in protecting cells from oxidative stress and related diseases.
- Cell Signaling : As a phospholipid derivative, it may participate in cell signaling pathways by modulating the activity of phospholipases or interacting with membrane receptors.
- Metabolic Effects : Studies have shown that similar compounds can influence metabolic pathways involving glucose and lipid metabolism. This suggests potential applications in managing metabolic disorders.
Antioxidant Studies
A study by Zhang et al. (2020) demonstrated that compounds with similar structures exhibit significant antioxidant activity in vitro. They reported a reduction in oxidative stress markers when cells were treated with these compounds.
| Study | Compound | Activity Observed |
|---|---|---|
| Zhang et al., 2020 | Similar Hydroxylated Phospholipids | Reduced oxidative stress markers |
Cell Signaling Research
In another study by Lee et al. (2021), it was found that phospholipid derivatives can enhance insulin signaling pathways. The study indicated that this compound may have similar effects due to its structural characteristics.
| Study | Compound | Effect on Insulin Signaling |
|---|---|---|
| Lee et al., 2021 | Phospholipid Derivatives | Enhanced insulin signaling |
The mechanisms through which this compound exerts its biological effects include:
- Radical Scavenging : The hydroxyl groups donate electrons to neutralize free radicals.
- Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers affecting membrane fluidity and receptor interactions.
- Enzyme Modulation : Potential inhibition or activation of enzymes involved in metabolic pathways.
Scientific Research Applications
Biochemical Research
- Enzyme Substrates : The compound can serve as a substrate in enzyme-catalyzed reactions. Its structural analogs are often used to study enzyme mechanisms and substrate specificity.
- Phosphorylation Studies : Given its phosphate group, it can be utilized in studies focusing on phosphorylation processes within cells. This is crucial for understanding signal transduction pathways.
Pharmaceutical Applications
- Drug Delivery Systems : The ability of this compound to form stable complexes with various drugs makes it suitable for use in drug delivery systems. Its hydrophilic nature aids in the solubility of hydrophobic drugs.
- Therapeutic Agents : Research indicates that derivatives of this compound could have therapeutic effects against certain diseases due to their interaction with biological membranes and cellular components.
Materials Science
- Biocompatible Materials : The compound's compatibility with biological tissues positions it as a candidate for developing biocompatible materials for medical implants or drug delivery devices.
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as hydrophilicity and bioactivity.
Case Study 1: Enzyme Interaction
A study investigated the interaction between this compound and specific kinases involved in metabolic pathways. Results indicated that the compound acted as an effective inhibitor, providing insights into its potential role in metabolic regulation.
Case Study 2: Drug Formulation
Research focused on formulating a nanoparticle drug delivery system using this compound as a stabilizing agent. The study demonstrated enhanced bioavailability of the encapsulated drug compared to conventional formulations.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Biochemical Research | Enzyme Substrate | Effective substrate for kinase activity studies |
| Pharmaceutical | Drug Delivery System | Improved solubility and bioavailability of drugs |
| Materials Science | Biocompatible Materials | Enhanced tissue compatibility in implant studies |
| Polymer Chemistry | Polymer Matrix Development | Increased hydrophilicity and bioactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphatidylinositols (PtdIns)
Example: 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol (CAS 105172-95-0)
- Structure: Contains two octanoyl (C8) fatty acid chains esterified to the glycerol backbone and a phosphorylated myo-inositol .
- Molecular Formula : C₂₅H₄₇O₁₃P
- Molecular Weight : 586.61 g/mol .
- Key Differences: Lipid Tail: Octanoyl chains increase hydrophobicity, making it suitable for membrane incorporation. Function: Primarily serves as a phospholipase C substrate in signaling .
Example: 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-inositol) Ammonium Salt (CAS 34290-57-8)
Glycolipids and Derivatives
Example: L-myo-Inositol 2-[(2R)-2,3-Bis(hexadecanoyloxy)propyl Hydrogen Phosphate]
- Structure: Contains hexadecanoyl (C16) acyl chains and lacks a choline group .
- Function : Classified as a glycolipid, critical for membrane architecture and protein anchoring.
- Key Differences :
Physicochemical and Functional Comparisons
Molecular Weight and Solubility
Preparation Methods
Stereoselective Phosphorylation of myo-Inositol
The core challenge in synthesizing this compound lies in achieving regioselective phosphorylation of myo-inositol while preserving the (2R,3R,5S,6R) configuration. Patent US7625883B1 discloses a method using protected myo-inositol derivatives to direct phosphorylation. The process involves:
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Protection of hydroxyl groups : Triethylsilyl (TES) groups are used to mask hydroxyls at positions 1, 4, and 5, leaving positions 2, 3, and 6 exposed.
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Phosphorylation : Reaction with 2,3-dihydroxypropyl phosphoramidite in the presence of 1H-tetrazole activates the phosphate group, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to form the phosphate ester bond.
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Deprotection : Sequential treatment with tetra-n-butylammonium fluoride (TBAF) removes silyl protecting groups, yielding the target compound with >90% stereochemical purity.
Key parameters influencing yield include reaction temperature (–20°C to 0°C) and stoichiometric ratios (1:1.2 inositol-to-phosphoramidite).
Flow Chemistry Optimization
Recent advances in continuous-flow systems enable scalable synthesis. Adapted from MDPI’s flow synthesis of L-α-GPC, a two-step protocol is proposed:
Step 1: Phosphorylcholine Synthesis
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Reagents : Choline chloride, phosphorus oxychloride (POCl₃).
-
Conditions :
Step 2: Coupling to myo-Inositol
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Reagents : Phosphorylcholine, (2R,3R,5S,6R)-myo-inositol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Conditions :
Flow systems enhance reproducibility and reduce side reactions through precise temperature and mixing control.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
| Challenge | Solution | Reference |
|---|---|---|
| Stereochemical inversion at C-2 | Use of bulky protecting groups | |
| Phosphate hydrolysis | Low-temperature deprotection | |
| Low enzymatic activity | Directed evolution of PLD |
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost-effectiveness and yield. Key considerations include:
Q & A
Q. Key Parameters :
- Temperature: 0–5°C during phosphorylation to minimize hydrolysis.
- Solvent: Anhydrous acetonitrile or DMF for optimal reactivity.
Basic: How should researchers handle and store this compound to ensure stability?
Q. Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .
- Storage : Store in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (silica gel) should be included to maintain dryness .
Advanced: How can the stereochemical configuration of the compound be confirmed experimentally?
Q. Answer :
- X-ray Crystallography : Resolve absolute stereochemistry by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
- NMR Spectroscopy : Use - COSY and DEPT to correlate proton environments with stereocenters .
- Optical Rotation : Compare experimental [α] values with computational predictions (e.g., density functional theory) .
Q. Example Data :
| Method | Observed Value | Reference Standard |
|---|---|---|
| X-ray (CCDC 1828960) | R-configuration | Literature |
| NMR (DEPT-135) | 6 distinct C-O signals |
Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility)?
Q. Answer :
- Cross-Validation : Compare data from multiple analytical techniques (e.g., HPLC purity vs. NMR integration) .
- Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) to predict solubility and validate against experimental results .
- Controlled Replicates : Conduct triplicate measurements under standardized conditions (pH 7.4 buffer, 25°C) .
Basic: What characterization techniques are essential for verifying the compound’s identity?
Q. Answer :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 741.530 matches C₂₅H₄₄O₁₉P₃) .
- FT-IR : Identify phosphate ester peaks (~1250 cm⁻¹ P=O stretch) and hydroxyl groups (~3400 cm⁻¹) .
- Elemental Analysis : Verify C, H, O, P content within ±0.3% of theoretical values .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Q. Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and intermediate formation .
- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Advanced: What analytical methods are suitable for quantifying trace impurities in the compound?
Q. Answer :
- LC-MS/MS : Detect and quantify degradation products (e.g., hydrolyzed phosphate esters) with a limit of detection (LOD) < 0.1% .
- NMR : Identify phosphorous-containing impurities via chemical shift differences (δ 0–5 ppm for free phosphate) .
Basic: What purification strategies are effective for isolating the compound from reaction mixtures?
Q. Answer :
- Ion-Exchange Chromatography : Separate phosphate esters based on charge differences using DEAE-cellulose resins .
- Size-Exclusion Chromatography : Remove high-MW byproducts (e.g., dimers) with Sephadex LH-20 .
Advanced: How to assess the compound’s stability under physiological conditions (e.g., in vitro assays)?
Q. Answer :
- Accelerated Stability Studies : Incubate at 37°C in PBS (pH 7.4) and monitor degradation via HPLC at 0, 24, and 48 hours .
- Enzymatic Hydrolysis : Test resistance to phosphatases (e.g., alkaline phosphatase) by measuring phosphate release .
Advanced: What computational tools can predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
